HDAC3 Degradation Selectivity and Potency (DC50 and Dmax) in HCT116 Cells
This compound, identified as JPS036 in the primary literature, demonstrates selective degradation of HDAC3 with a DC50 of 440 nM and a maximum degradation (Dmax) of 77% in HCT116 colorectal carcinoma cells . This is in contrast to the parental PROTAC JPS004 (compound 1), which exhibits a different degradation profile and lacks the same degree of selectivity for HDAC3 over HDAC1/2 [1]. While JPS016 (compound 9) shows enhanced degradation of both HDAC1 and HDAC3 at 1 µM, JPS036 (compound 22) specifically reduces HDAC1/2 degradation compared to the parental compound, highlighting its improved selectivity profile [1].
| Evidence Dimension | HDAC3 Degradation Potency and Selectivity |
|---|---|
| Target Compound Data | DC50 = 440 nM; Dmax = 77% |
| Comparator Or Baseline | JPS004 (parent compound 1): Different degradation profile, less selective for HDAC3. JPS016 (compound 9): Enhanced HDAC1/3 degradation at 1 µM. |
| Quantified Difference | JPS036 exhibits a reduction in HDAC1 and HDAC2 degradation compared to the parent JPS004, providing a more selective HDAC3 degradation profile [1]. |
| Conditions | HCT116 human colorectal carcinoma cells, Western blot analysis for protein degradation. |
Why This Matters
This data demonstrates a verifiable, quantifiable difference in target selectivity, which is critical for experiments requiring specific interrogation of HDAC3 biology without confounding effects from HDAC1/2 depletion.
- [1] Smalley, J. P., et al. (2022). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry, 65(7), 5642-5659. View Source
